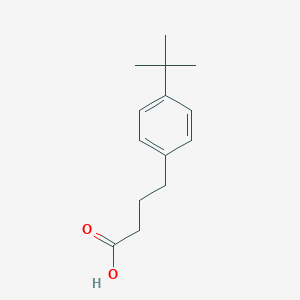

4-(4-tert-butylphenyl)butanoic Acid

Description

Significance of Butanoic Acid Derivatives in Organic and Medicinal Chemistry

Butanoic acid, a short-chain fatty acid, and its derivatives are of considerable importance in the fields of organic and medicinal chemistry. The butanoic acid framework provides a versatile scaffold that can be chemically modified to interact with a wide array of biological targets. These derivatives have been investigated for their potential therapeutic applications, which span treatments for metabolic disorders, inflammatory conditions, and even certain types of cancer. Their therapeutic potential is often linked to their ability to modulate gene expression, influence gut microbiota, and participate in immune responses. Furthermore, butanoic acid derivatives are utilized in the development of nutraceuticals aimed at improving gastrointestinal health.

The Role of the Tert-Butylphenyl Moiety in Structure-Activity Relationships

The inclusion of a tert-butylphenyl group in a molecule's structure significantly influences its physicochemical properties, which is a critical aspect of structure-activity relationship (SAR) studies. The tert-butyl group, being bulky and lipophilic, can enhance the molecule's ability to cross biological membranes and can influence how the molecule binds to biological targets such as enzymes and receptors. This moiety can also serve a strategic role in drug design by sterically shielding certain parts of the molecule from metabolic degradation, thereby potentially increasing its stability and duration of action within a biological system. In essence, the tert-butylphenyl moiety is a key functional group used to fine-tune the pharmacokinetic and pharmacodynamic profile of a parent compound.

Overview of Research Trajectories for 4-(4-tert-butylphenyl)butanoic Acid

Current research indicates that 4-(4-tert-butylphenyl)butanoic acid predominantly serves as a foundational building block or intermediate in the synthesis of more complex molecules with specific biological activities. While direct research into the standalone applications of this compound is limited, its structural framework is present in more complex derivatives that are actively being investigated.

A notable example is the study of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid, a derivative that has demonstrated antiproliferative activity against human tumor cells in vitro. researchgate.net Research on this and similar derivatives suggests that the 4-(4-tert-butylphenyl)butanoic acid core provides a crucial scaffold upon which further chemical modifications can be made to develop potent and selective bioactive compounds. The primary trajectory for this compound is, therefore, its application in synthetic chemistry as a starting material for creating novel therapeutic candidates.

Below is a table summarizing the key physicochemical properties of 4-(4-tert-butylphenyl)butanoic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | sigmaaldrich.com |

| Molecular Weight | 220.31 g/mol | sigmaaldrich.com |

| CAS Number | 24475-36-3 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Predicted pKa | 4.77 ± 0.10 | guidechem.com |

Academic Scope and Objectives of the Research Compendium

The objective of this article is to provide a focused and scientifically grounded overview of 4-(4-tert-butylphenyl)butanoic acid based on the available scientific literature. The scope is intentionally limited to the chemical and structural aspects of the compound, its role as a synthetic intermediate, and the significance of its constituent parts. This compendium aims to serve as a foundational resource for researchers in organic and medicinal chemistry who may utilize this compound in the design and synthesis of novel molecules. The content herein strictly avoids any discussion of clinical applications, dosage, or safety profiles, maintaining a clear focus on the fundamental chemistry and research applications of this compound.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPZCXXNCSUROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407578 | |

| Record name | 4-(4-tert-butylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24475-36-3 | |

| Record name | 4-(1,1-Dimethylethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24475-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-butylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 4 Tert Butylphenyl Butanoic Acid

Diverse Synthetic Routes to 4-(4-tert-butylphenyl)butanoic Acid and its Analogues

The construction of 4-(4-tert-butylphenyl)butanoic acid and its structurally related compounds can be achieved through several synthetic strategies. These methods range from traditional multi-step sequences to more efficient one-pot procedures.

Multi-Step Synthesis Strategies and Optimization

Multi-step synthesis provides a reliable, albeit sometimes lengthy, pathway to 4-(4-tert-butylphenyl)butanoic acid and its analogs. A common approach involves the acylation of a suitable aromatic substrate followed by further functional group manipulations. For instance, the acylation of para-toluidine with succinic anhydride (B1165640) is a direct method for preparing the related compound, 4-oxo-4-(p-tolylamino)butanoic acid. This reaction typically involves dissolving succinic anhydride in a solvent like toluene, heating the solution, and then adding the aniline (B41778) derivative dropwise. The progress of the reaction is monitored by techniques such as thin-layer chromatography.

Optimization of these multi-step syntheses is crucial for achieving high yields and purity. This can involve adjusting reaction conditions such as temperature, reaction time, and the choice of solvents and reagents. evitachem.com For example, in the synthesis of 4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, refluxing 4-phenylbutanoic acid derivatives with phenylmethoxycarbonylamino compounds in solvents like ethanol (B145695) or benzene (B151609) is a key step, with reported yields reaching up to 85%. evitachem.com Purification techniques like recrystallization are often employed to obtain the final product in high purity. evitachem.com

A notable multi-step synthesis is the preparation of bis(4-tert-butylphenyl)iodonium triflate, where tert-butylbenzene (B1681246) is a key starting material. su.se This process involves reacting iodine with m-chloroperbenzoic acid and tert-butylbenzene in dichloromethane, followed by the addition of trifluoromethanesulfonic acid. su.se The reaction is carefully controlled, with specific temperatures and reaction times to ensure a good yield of the desired product. su.se

Efficient One-Pot Reaction Protocols

One-pot reactions offer a more streamlined and efficient approach to synthesizing complex molecules by combining multiple reaction steps in a single flask, thereby reducing waste and saving time. An example of an efficient one-pot synthesis is the preparation of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone using acetophenone, trimethylacetaldehyde, and toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a mild base like LiOH·H2O. researchgate.net This method has proven to be economical and provides good yields of the pyrrole (B145914) derivative. researchgate.net

Another one-pot procedure involves the synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates. nih.gov This method utilizes click chemistry and is characterized by significantly reduced reaction times (around 5 minutes) and high yields (95-98%). nih.gov

The synthesis of diaryliodonium salts can also be achieved through one-pot procedures. researchgate.net For instance, symmetric diaryliodonium triflates can be synthesized directly from arenes and molecular iodine in a one-pot, three-step process. researchgate.net Furthermore, a sequential one-pot synthesis of both symmetric and unsymmetric diaryliodonium salts from aryl iodides and boronic acids has been developed to overcome regiochemical limitations. researchgate.net

Stereoselective Approaches for Chiral Derivatives (e.g., (R/S)-3-Amino-4-(4-tert-butylphenyl)butanoic Acid)

The synthesis of chiral derivatives, such as (R/S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid, requires stereoselective methods to control the spatial arrangement of atoms. These methods often employ chiral auxiliaries or catalysts.

One strategy for synthesizing chiral β-amino acids is through the Michael addition of lithium amides to α,β-unsaturated esters. beilstein-journals.org The stereoselectivity of this reaction can be influenced by using chiral lithium amides or chiral α,β-unsaturated esters. beilstein-journals.org For example, the conjugate addition of (R)-N-benzyl-N-α-methylbenzylamine to a chiral α,β-unsaturated ester can proceed with excellent stereoselectivity. beilstein-journals.org

Another approach involves the use of chiral templates. For instance, the four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid have been synthesized stereoselectively using chiral acetals derived from Z-L- and Z-D-phenylalaninal and pentanediols. scilit.comrsc.org

The synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride often starts with commercially available materials like 4-(trifluoromethyl)benzaldehyde (B58038) and (S)-alanine. The use of protecting groups such as Fmoc or Boc is crucial to prevent racemization during the synthesis. Similarly, the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been achieved starting from (S)-serine, which serves as a chiral pool. researchgate.net This multi-step synthesis involves the ring-opening of a protected aziridine (B145994) intermediate with a Grignard reagent. researchgate.net

Furthermore, diastereoselective three-component reactions of chiral nickel(II) glycinate (B8599266) have been used for the convenient synthesis of novel α-amino-β-substituted-γ,γ-disubstituted butyric acids. mdpi.com This method allows for the construction of two or three adjacent chiral centers in a single step under mild conditions. mdpi.com

Detailed Investigation of Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and optimizing conditions. The following sections explore the mechanistic details of oxidation, reduction, and substitution reactions involving 4-(4-tert-butylphenyl)butanoic acid and related systems.

Kinetic Studies of Oxidation Reactions Involving 4-Oxo Butanoic Acid Systems

The oxidation of 4-oxo butanoic acid systems has been the subject of numerous kinetic studies to elucidate the reaction mechanisms. These studies often involve varying the concentrations of the oxidant, substrate, and acid, as well as the solvent composition and temperature.

For the oxidation of 4-oxo-4-phenyl butanoic acid by various oxidizing agents like benzimidazolium fluorochromate (BIFC) and tripropylammonium (B8586437) fluorochromate (TriPAFC), the reaction is typically first order with respect to the oxidant, the 4-oxo acid, and H+ ions. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org The oxidation often leads to the formation of benzoic acid. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org

The rate of these oxidation reactions is influenced by the solvent polarity. An increase in the proportion of acetic acid in an acetic acid-water medium generally leads to an increase in the reaction rate. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org This observation is consistent with an ion-dipole or dipole-dipole interaction between the oxidant and the substrate. derpharmachemica.com

Kinetic studies also reveal the importance of enolization in the oxidation mechanism. The rate of enolization, which can be determined by bromination methods, is often first order with respect to the substrate and H+ ions, but zero order with respect to bromine. scholarsresearchlibrary.comorientjchem.org This suggests that the enol form of the 4-oxo acid is the reactive species in the oxidation.

The proposed mechanism for the oxidation of 4-oxo-4-phenyl butanoic acid by TriPAFC involves the formation of a protonated oxidant, TriPAFCH+, which then reacts with the enol form of the acid. orientjchem.org This is followed by the formation of a chromic acid ester intermediate, which then decomposes to give the products.

The effect of substituents on the aromatic ring of 4-oxo-4-arylbutanoic acids on the oxidation rate has also been investigated. Electron-releasing substituents tend to accelerate the reaction rate, while electron-withdrawing substituents retard it. researchgate.net This indicates the development of a positive charge in the transition state. The order of reactivity for substituted 4-oxoacids with N-bromophthalimide is: 4-methoxy > 4-methyl > 4-phenyl > 4-H > 4-Cl > 4-Br > 3-NO2. researchgate.net

Table 1: Kinetic Data for the Oxidation of 4-Oxo-4-phenyl Butanoic Acid

| Oxidant | Catalyst | Key Kinetic Orders | Effect of Acetic Acid |

| Benzimidazolium fluorochromate (BIFC) | 1,10-phenanthroline | First order in [BIFC], [4-oxo acid], and [H+] scholarsresearchlibrary.com | Rate increases with increasing acetic acid proportion scholarsresearchlibrary.com |

| Tripropylammonium fluorochromate (TriPAFC) | Picolinic acid | First order in [TriPAFC], [4-oxo acid], and [H+] derpharmachemica.com | Rate increases with increasing acetic acid proportion derpharmachemica.com |

| Tripropylammonium fluorochromate (TriPAFC) | None | First order in [TriPAFC], [4-oxo acid], and [H+] orientjchem.org | Rate increases with increasing acetic acid proportion orientjchem.org |

| N-bromophthalimide | None | First order in oxidant and substrate researchgate.net | Not specified |

Mechanistic Pathways of Reduction and Substitution Reactions

The carboxylic acid functional group in 4-(4-tert-butylphenyl)butanoic acid and its derivatives can undergo reduction to form primary alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, while sodium borohydride (B1222165) (NaBH4) is generally not strong enough. libretexts.orglibretexts.org The reduction proceeds through a nucleophilic attack by the hydride ion on the carbonyl carbon. libretexts.orglibretexts.org An aldehyde is formed as an intermediate, but it is typically more reactive than the starting carboxylic acid and is further reduced to the alcohol. libretexts.org

The mechanism for the reduction of a carboxylic acid with LiAlH4 is thought to involve several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion. libretexts.org

Nucleophilic attack: A second hydride ion attacks the carbonyl carbon. libretexts.org

Leaving group removal: An OAlH2- group is eliminated, forming an aldehyde intermediate. libretexts.org

Second nucleophilic attack: Another hydride ion attacks the aldehyde carbonyl carbon. libretexts.org

Protonation: The resulting alkoxide is protonated during the work-up to give the primary alcohol. libretexts.org

Substitution reactions of carboxylic acid derivatives are also common. The reactivity of these derivatives towards nucleophilic acyl substitution depends on the nature of the leaving group. pressbooks.pub Acyl chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. pressbooks.pub This order of reactivity is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. pressbooks.pub Consequently, a more reactive derivative can be converted into a less reactive one, but the reverse is generally not feasible without special reagents. pressbooks.pub

For instance, the carboxylic acid group can react with alcohols to form esters (esterification) or with amines to form amides (amidation). evitachem.com The fluorenyl group in related compounds can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under acidic conditions.

C-H Oxidative Cyclization Pathways and Product Formation

The intramolecular cyclization of 4-arylbutanoic acids is a fundamental transformation for constructing polycyclic systems, with the formation of tetralones being a prominent example. For 4-(4-tert-butylphenyl)butanoic acid, the most established cyclization pathway is an intramolecular Friedel-Crafts acylation, which proceeds via an electrophilic attack of an in-situ generated acylium ion onto the electron-rich aromatic ring. This acid-catalyzed C-H functionalization leads to the formation of 7-tert-butyl-3,4-dihydronaphthalen-1(2H)-one, also known as 7-tert-butyl-α-tetralone.

This reaction is typically promoted by strong acids that can facilitate the formation of the electrophilic acylium species from the carboxylic acid. Common catalysts include polyphosphoric acid (PPA) and methanesulfonic acid (MSA), which are effective dehydrating agents and proton sources. wikipedia.orgacs.orgdatapdf.com Solid acid catalysts, such as H-Beta zeolites, have also demonstrated high efficacy and stability, allowing for conversions up to 98% and yields of the corresponding tetralone around 81% under optimized fixed-bed reactor conditions. researchgate.net Furthermore, strong Lewis acids like bismuth(III) bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] can catalyze the quantitative conversion of 4-phenylbutanoic acid to 1-tetralone, highlighting a range of effective catalytic systems for this transformation. wikipedia.org

Table 1: Catalytic Systems for Intramolecular Friedel-Crafts Cyclization of 4-Phenylbutanoic Acid

Beyond classical acid catalysis, modern methods involving transition metals offer alternative routes. Palladium-catalyzed intramolecular oxidative coupling between an unactivated aliphatic C-H bond and an aryl C-H bond presents a more advanced strategy to construct tetralin and chromane (B1220400) scaffolds directly from linear substrates without pre-functionalization. nih.gov This type of reaction, while not yet explicitly documented for 4-(4-tert-butylphenyl)butanoic acid, represents a potential pathway for its direct oxidative cyclization to form the corresponding tetralin framework.

Catalytic Systems in the Synthesis and Modification of 4-(4-tert-butylphenyl)butanoic Acid

The modification of 4-(4-tert-butylphenyl)butanoic acid is greatly enabled by various catalytic systems. These range from transition metal complexes that can selectively functionalize C-H bonds to enzymes that can introduce chiral centers with high precision.

Metal-Catalyzed Transformations and Their Selectivity

Transition metal catalysis provides powerful tools for the selective functionalization of the aromatic ring of 4-(4-tert-butylphenyl)butanoic acid. While the carboxylic acid itself can direct ortho-C-H activation, recent advancements have enabled challenging meta-C-H functionalization through the use of removable directing groups.

Rhodium-catalyzed C-H functionalization has emerged as a key method for achieving meta-selectivity on arenes, including phenylacetic and hydrocinnamic acid frameworks. nih.govrsc.org In this approach, a directing group, such as a nitrile-containing template, is attached to the substrate. The catalyst complex, often supported by bulky phosphine (B1218219) ligands like Xphos, then selectively activates the C-H bond at the meta position relative to the alkyl chain, enabling coupling with various partners like olefins or alkynes. nih.govrsc.org This strategy allows for the introduction of functional groups at a position that is electronically and sterically disfavored, offering a significant advantage over classical electrophilic aromatic substitution. The reaction tolerates a wide range of functional groups and provides complete mono-selectivity for the meta position. nih.gov

Table 2: Rhodium-Catalyzed meta-C-H Functionalization of Phenylalkanoic Acid Derivatives

Palladium catalysis is another cornerstone of C-H functionalization. While numerous palladium-catalyzed reactions exist, their application to 4-(4-tert-butylphenyl)butanoic acid would typically involve ortho-C-H activation directed by the native carboxylic acid group or intramolecular cyclization reactions if the alkyl chain contains a suitable reactive partner. nih.govbeilstein-journals.orgarabjchem.org

Emerging Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative for transforming 4-(4-tert-butylphenyl)butanoic acid and its derivatives. A particularly promising route is the asymmetric amination of a keto-acid precursor to produce chiral β-amino acids, a transformation of significant industrial importance. nih.gov

This transformation can be achieved using transaminases (TAs), also known as aminotransferases (ATAs). These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone or keto-acid acceptor. nih.govrsc.org For the synthesis of a chiral amino acid derivative from 4-(4-tert-butylphenyl)butanoic acid, a synthetic route would first involve the preparation of the corresponding β-keto acid, 3-oxo-4-(4-tert-butylphenyl)butanoic acid. This keto acid can then serve as a substrate for a stereoselective transaminase.

The industrial synthesis of the antidiabetic drug sitagliptin (B1680988) provides a powerful precedent. A key step in its manufacture is the asymmetric transamination of a prositagliptin ketone to produce the chiral amine with high conversion and excellent enantiomeric excess (>99% ee). mdpi.comfrontiersin.org By analogy, a suitable (R)- or (S)-selective ω-transaminase could convert 3-oxo-4-(4-tert-butylphenyl)butanoic acid into either enantiomer of 3-amino-4-(4-tert-butylphenyl)butanoic acid. The reaction is highly attractive as it operates under mild aqueous conditions and exhibits exceptional stereoselectivity, which is difficult to achieve through traditional chemical methods. diva-portal.orgresearchgate.net

Table 3: Representative Biocatalytic Transaminase Reactions for Chiral Amine/Amino Acid Synthesis

Advanced Analytical and Computational Methodologies in 4 4 Tert Butylphenyl Butanoic Acid Research

Spectroscopic Characterization Techniques for Research Applications

Spectroscopic techniques are fundamental in the chemical sciences for elucidating the structure, purity, and behavior of molecules. In the context of 4-(4-tert-butylphenyl)butanoic acid research, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques are indispensable for detailed molecular characterization.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. jchps.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. jchps.com For 4-(4-tert-butylphenyl)butanoic acid, NMR is crucial for confirming its molecular structure by identifying the different types of protons and carbons and their connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. docbrown.infodocbrown.info The tert-butyl group would produce a sharp singlet, integrating to nine protons, at a characteristic upfield chemical shift. The protons on the aromatic ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The three methylene (B1212753) groups of the butanoic acid chain would each give rise to a distinct signal, likely multiplets due to spin-spin coupling with adjacent protons. docbrown.info The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift. docbrown.info

Similarly, the ¹³C NMR spectrum provides evidence for all the carbon atoms in the molecule. docbrown.info Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. The spectrum would show signals for the quaternary carbons of the tert-butyl group and the aromatic ring, the methine carbons of the aromatic ring, the three methylene carbons of the aliphatic chain, and the carbonyl carbon of the carboxylic acid, which appears significantly downfield.

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, researchers can unequivocally confirm the synthesis of 4-(4-tert-butylphenyl)butanoic acid and study its conformational dynamics and interactions with other molecules, providing mechanistic insights into its chemical behavior. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 4-(4-tert-butylphenyl)butanoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |

| -CH₂-CH₂-COOH | ~1.9 | Multiplet (m) | 2H |

| -CH₂-COOH | ~2.3 | Triplet (t) | 2H |

| Ar-CH₂- | ~2.6 | Triplet (t) | 2H |

| Aromatic Protons (ortho to alkyl chain) | ~7.1 | Doublet (d) | 2H |

| Aromatic Protons (ortho to tert-butyl) | ~7.3 | Doublet (d) | 2H |

| -COOH | ~12.0 | Broad Singlet (br s) | 1H |

Mass Spectrometry (MS) for Identification of Metabolites and Reaction Products

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. vanderbilt.edu In research involving 4-(4-tert-butylphenyl)butanoic acid, MS is essential for identifying reaction products and characterizing metabolites formed in biological systems. nih.govscripps.edu

When analyzing the product of a chemical reaction designed to synthesize 4-(4-tert-butylphenyl)butanoic acid, MS can confirm the presence of the desired compound by detecting its molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (220.31 g/mol ). sigmaaldrich.comdocbrown.info The fragmentation pattern observed in the mass spectrum can further corroborate the structure, as specific fragments are characteristic of the compound's functional groups and skeleton. docbrown.info For instance, a common fragment would be the loss of the carboxylic acid group or cleavage at the tert-butyl group.

In metabolic studies, MS is employed to identify the products of biotransformation. nih.gov Metabolites are often formed through enzymatic reactions such as oxidation, which would result in an increase in mass (e.g., +16 for hydroxylation). By comparing the mass spectra of samples from a biological system before and after exposure to the compound, researchers can detect new peaks corresponding to potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment these metabolite ions, providing structural information that helps to pinpoint the site of modification on the parent molecule. scripps.edu

Chromatographic Techniques (e.g., GC-MS, HPLC, TLC) for Separation and Quantification in Research Contexts

Chromatographic techniques are fundamental for separating and quantifying components within a mixture. For the analysis of 4-(4-tert-butylphenyl)butanoic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used methods in research. hplc.eushimadzu.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of carboxylic acids. longdom.orgsemanticscholar.org The compound can be separated from impurities or other components in a mixture using a reversed-phase column. sielc.com A mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is used to elute the compound from the column. longdom.org Detection is often achieved using a UV detector, as the aromatic ring of 4-(4-tert-butylphenyl)butanoic acid absorbs ultraviolet light. By running standards of known concentrations, a calibration curve can be generated, allowing for the precise quantification of the compound in unknown samples. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for identifying and quantifying volatile and thermally stable compounds. researchgate.net Due to the high polarity of the carboxylic acid group, derivatization is often required to convert 4-(4-tert-butylphenyl)butanoic acid into a more volatile ester form, for example, by reacting it with 4-t-butylbenzyl bromide. d-nb.inforesearchgate.net The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification, providing both qualitative and quantitative data. d-nb.inforesearchgate.net

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid technique for monitoring the progress of a reaction or for preliminary separation. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from reactants and byproducts can be visualized, often under UV light.

Theoretical and Computational Chemistry for Understanding 4-(4-tert-butylphenyl)butanoic Acid

Theoretical and computational chemistry methods provide powerful tools to investigate the properties and behavior of molecules at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jns.edu.afresearchgate.net It is a widely used tool in chemical research to predict molecular properties and reactivity. nih.govmdpi.com For 4-(4-tert-butylphenyl)butanoic acid, DFT calculations can provide valuable insights into its geometry, electronic properties, and potential reaction pathways.

DFT can be used to optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com Furthermore, it allows for the calculation of various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. arxiv.org The electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Data from a DFT Calculation on 4-(4-tert-butylphenyl)butanoic Acid

| Calculated Property | Predicted Value/Information | Significance |

|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles. | Predicts the most stable 3D conformation. |

| HOMO Energy | Calculated energy level (e.g., in eV). | Indicates the ability to donate an electron. |

| LUMO Energy | Calculated energy level (e.g., in eV). | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Electrostatic Potential | Color-coded map of charge distribution. | Identifies nucleophilic and electrophilic sites. |

| Vibrational Frequencies | Calculated IR spectrum frequencies. | Aids in the interpretation of experimental IR spectra. |

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a small molecule, or ligand, like 4-(4-tert-butylphenyl)butanoic acid, interacts with a biological macromolecule, such as a protein or enzyme. mdpi.comdovepress.com

In a typical MD simulation, the ligand is placed in the binding site of the target biomolecule, and the system is solvated in a box of water molecules. mdpi.com The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of time, often nanoseconds to microseconds. mdpi.com

These simulations provide dynamic insights into the binding process that are not available from static experimental structures. nih.gov Researchers can analyze the stability of the ligand-biomolecule complex by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over time. dovepress.com MD simulations can also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. simulations-plus.com This information is invaluable for rational drug design and for understanding the mechanism of action of biologically active compounds. mdpi.com

Table 3: Common Analyses Performed in MD Simulations of Ligand-Biomolecule Complexes

| Analysis | Description | Insight Provided |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the conformational stability of the protein and the ligand's binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Calculates the fluctuation of each atom or residue around its average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key specific interactions that stabilize the complex. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding for the ligand-protein complex. | Provides a quantitative measure of binding affinity. |

| Interaction Energy Analysis | Decomposes the total interaction energy into contributions from individual amino acid residues. | Highlights the "hotspot" residues most critical for binding. |

Molecular Docking Analysis of Binding Affinity and Specificity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-tert-butylphenyl)butanoic acid, molecular docking simulations are employed to elucidate its binding affinity and specificity towards various biological targets. This analysis is crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective analogs.

The process involves the in-silico placement of 4-(4-tert-butylphenyl)butanoic acid into the binding site of a target protein. The binding affinity is then estimated by a scoring function, which calculates the free energy of binding. A more negative docking score typically indicates a more favorable binding interaction.

For instance, in studies of structurally related phenylalkanoic acids, molecular docking has been instrumental in identifying key interactions with target proteins. These interactions often involve hydrogen bonds with the carboxylic acid moiety and hydrophobic interactions with the phenyl ring and the tert-butyl group. The tert-butyl group, in particular, can occupy a hydrophobic pocket within the binding site, thereby enhancing the binding affinity.

Table 1: Hypothetical Molecular Docking Results of 4-(4-tert-butylphenyl)butanoic Acid with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | SER289, TYR314, PHE363 |

| Hydrogen Bond Interactions | SER289 (2.1 Å) |

| Hydrophobic Interactions | TYR314, PHE363 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 4-(4-tert-butylphenyl)butanoic acid and its analogs, QSAR models can be developed to predict their activity and guide the synthesis of new derivatives with improved properties.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a mathematical model is built to correlate the descriptors with the biological activity.

In the case of 4-(4-tert-butylphenyl)butanoic acid, relevant descriptors would include those related to the size and shape of the molecule (e.g., molecular weight, volume), its lipophilicity (e.g., logP), and its electronic properties (e.g., partial charges, dipole moment). The presence of the tert-butyl group would significantly influence steric and hydrophobic descriptors.

For example, a QSAR study on a series of phenylbutanoic acid derivatives might reveal that the biological activity is positively correlated with the lipophilicity of the substituent on the phenyl ring and negatively correlated with its steric bulk at certain positions. Such a model could be used to predict that increasing the size of the alkyl group at the para position, up to a certain point, would enhance activity.

Table 2: Key Molecular Descriptors for QSAR Modeling of 4-(4-tert-butylphenyl)butanoic Acid Analogs

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Positive correlation |

| Molecular Volume | Steric bulk | Optimal range |

| Dipole Moment | Polarity | Negative correlation |

| Hydrogen Bond Donors | H-bonding capacity | Positive correlation |

Conformational Analysis and Tautomerism in Related Systems

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. For 4-(4-tert-butylphenyl)butanoic acid, the conformational flexibility of the butanoic acid side chain and the rotation around the bond connecting it to the phenyl ring are of particular interest. The bulky tert-butyl group can significantly influence the preferred conformation of the molecule.

Studies on related molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that the large steric requirement of the tert-butyl group can lead to non-chair conformations, such as the twist-boat, being more stable. nih.gov Similarly, in 4-(4-tert-butylphenyl)butanoic acid, the tert-butyl group will influence the rotational barrier around the C-C bonds of the butanoic acid chain and the orientation of the chain relative to the phenyl ring. The most stable conformation will be the one that minimizes steric hindrance.

Tautomerism, the interconversion of structural isomers, is less of a consideration for the core structure of 4-(4-tert-butylphenyl)butanoic acid. The primary form of tautomerism would involve the carboxylic acid group, which can exist in equilibrium with its conjugate base, the carboxylate anion, depending on the pH of the environment. This acid-base equilibrium is crucial for the compound's solubility and its ability to interact with biological targets.

Table 3: Torsional Angles and Energy Barriers in a Hypothetical Conformational Analysis of 4-(4-tert-butylphenyl)butanoic Acid

| Torsional Angle | Description | Energy Barrier (kcal/mol) |

| C(phenyl)-C(butanoic) | Rotation of the butanoic acid chain | 3.5 |

| C1-C2 (butanoic) | Rotation around the first C-C bond | 2.8 |

| C2-C3 (butanoic) | Rotation around the second C-C bond | 3.1 |

Biological and Biomedical Research Insights of 4 4 Tert Butylphenyl Butanoic Acid and Its Analogues

Exploration of Biological Activities

Antiproliferative Activity against Human Tumor Cells and Selectivity Profiles

Analogues of 4-(4-tert-butylphenyl)butanoic acid have demonstrated notable antiproliferative effects against human tumor cells. Specifically, a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, which share a core structure, have been shown to suppress the proliferation of human cervix carcinoma (HeLa) cells in vitro. The efficacy of these compounds is significantly influenced by the substitution pattern on the aryl ring, with some analogues exhibiting activity in the sub-micromolar to low micromolar range nih.gov.

A significant aspect of these findings is the selectivity of the most active compounds. These analogues have been observed to be more cytotoxic towards neoplastic cells while showing lower toxicity against healthy human peripheral blood mononuclear cells (PBMC), indicating a favorable selectivity index greater than 10 nih.gov. This selectivity is a critical attribute for potential anticancer agents, as it suggests a reduced likelihood of harming non-cancerous cells.

The antiproliferative activity of these compounds is concentration-dependent. For instance, one analogue, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid, has been noted for its ability to exert antiproliferative activity against human tumor cells with considerable selectivity between tumor and healthy cells in vitro iapchem.orgresearchgate.net. The structure-activity relationship (SAR) studies have highlighted that the lipophilicity and the electronic properties of the substituents on the phenyl ring play a crucial role in determining the antiproliferative potency nih.gov.

Table 1: Antiproliferative Activity of Selected 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid Analogues against HeLa Cells

| Compound (Aryl Substituent) | IC₅₀ (µM) nih.gov |

|---|---|

| 2,5-Diisopropylphenyl | 0.644 |

| 2,4,6-Triethylphenyl | 0.895 |

| 4-tert-Butylphenyl | Not specified in provided results |

| Other Alkyl/Halo/Methoxy Congeners | 0.644 to 29.48 |

Anti-inflammatory Potential and Associated Molecular Targets

Compounds bearing the 4-tert-butylphenyl moiety have shown significant anti-inflammatory properties. A key molecular mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation nih.govnih.gov. For example, 4-tert-butylphenyl salicylate (B1505791) (4-TBPS) has been demonstrated to exert its anti-inflammatory effects by targeting this pathway in macrophages nih.gov.

The inhibition of NF-κB by these compounds leads to the downregulation of several pro-inflammatory mediators. Research has shown that 4-TBPS significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response nih.gov. This is achieved by preventing the translocation of NF-κB into the nucleus, which in turn suppresses the transcription of genes encoding these inflammatory enzymes nih.gov.

Furthermore, the anti-inflammatory effects extend to the inhibition of pro-inflammatory cytokine production. Studies have revealed that compounds with a 4-tert-butylphenyl group can significantly decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. The mechanism for this reduction is also linked to the downregulation of the NF-κB pathway, highlighting its central role as a molecular target for these compounds nih.gov. The anti-inflammatory potential of a novel di-tert-butylphenol compound was also linked to the reduction of pro-inflammatory cytokines like TNF-α and IL-1β nih.gov.

Antimicrobial Properties and Research Directions

While direct studies on the antimicrobial properties of 4-(4-tert-butylphenyl)butanoic acid are limited, research on structurally related compounds, particularly those containing a 4-tert-butylphenyl moiety like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provides insights into potential antimicrobial activity. 2,4-DTBP has been identified as a bioactive compound with recognized antibacterial and antifungal properties researchgate.net. This suggests that the 4-tert-butylphenyl group may contribute to antimicrobial efficacy.

The proposed mechanisms of action for phenolic compounds like 2,4-DTBP involve the disruption of fungal cell membranes and the induction of oxidative stress, leading to growth inhibition researchgate.net. For instance, 2,4-DTBP has demonstrated fungicidal activity against common fungal pathogens such as Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum scholar9.com. In addition to its antifungal effects, 2,4-DTBP has also been shown to possess antibacterial activity and can reduce virulence and quorum sensing in bacteria like Pseudomonas aeruginosa frontiersin.org.

Given these findings, a promising research direction would be to systematically evaluate the antimicrobial spectrum of 4-(4-tert-butylphenyl)butanoic acid and its derivatives. Investigating their efficacy against a range of pathogenic bacteria and fungi, and elucidating their mechanisms of action, could reveal novel applications for these compounds in combating microbial infections.

Mechanistic Studies of Biological Interactions

Interaction with Enzymes and Receptors: Binding and Modulation

The biological activities of 4-(4-tert-butylphenyl)butanoic acid and its analogues are underpinned by their interactions with specific enzymes and receptors. A notable example of enzyme inhibition is demonstrated by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, a compound featuring a tert-butylphenyl group, which acts as a potent slow-binding inhibitor of human acetylcholinesterase (AChE) nih.govmdpi.com. This interaction involves a two-step process: an initial rapid binding to form a complex, followed by a slow conformational change that leads to a more tightly bound state nih.govmdpi.com. This mode of inhibition suggests that the tert-butylphenyl moiety can play a crucial role in the affinity and kinetics of enzyme-inhibitor interactions.

In the context of anti-inflammatory activity, as previously mentioned, analogues of 4-(4-tert-butylphenyl)butanoic acid can modulate the activity of enzymes central to the inflammatory cascade, such as COX-2 nih.gov. The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Regarding receptor interactions, while specific receptor binding studies for 4-(4-tert-butylphenyl)butanoic acid are not extensively detailed in the provided search results, the inhibition of the NF-κB pathway implies an interaction with upstream signaling components that regulate NF-κB activation nih.gov. This could involve direct or indirect interactions with receptors such as Toll-like receptors (TLRs) or cytokine receptors, or with downstream signaling proteins like IκB kinase (IKK) mdpi.com.

Human Serum Albumin (HSA) Binding Studies: Sites and Mechanisms

The interaction of 4-(4-tert-butylphenyl)butanoic acid analogues with human serum albumin (HSA), the most abundant protein in blood plasma, is crucial for their pharmacokinetic profile. Studies on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid have provided detailed insights into this binding process iapchem.orgresearchgate.net.

Fluorescence spectroscopy studies have revealed that this analogue selectively binds to Sudlow site I of HSA, which is also known as the warfarin (B611796) binding site. The binding is characterized by a moderate binding constant (Kb) of (2.8 ± 0.5) × 10⁴ M⁻¹ at 37 °C iapchem.org. The binding of the ligand to HSA induces quenching of the intrinsic fluorescence of the protein, which originates from the tryptophan residue (Trp214) located within Sudlow site I researchgate.net.

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB Pathway by related compounds)

Research into the biological activities of analogues of 4-(4-tert-butylphenyl)butanoic acid has revealed significant modulatory effects on crucial cellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The close structural analogue, 4-phenylbutyric acid (4-PBA), has been identified as a potent inhibitor of NF-κB signaling, which is a key regulator of inflammation, immune responses, and cell survival. nih.govnih.govresearchgate.netmdpi.com

The mechanism by which 4-PBA inhibits the NF-κB pathway involves the suppression of IκB-α phosphorylation. nih.gov This action prevents the degradation of the IκB-α inhibitory protein, which in turn sequesters the NF-κB dimer (typically p65/p50) in the cytoplasm, blocking its translocation to the nucleus. nih.govfrontiersin.org Furthermore, 4-PBA has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is critical for its transcriptional activity. nih.govnih.gov By preventing these key activation steps, 4-PBA effectively downregulates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net

This inhibitory effect on the NF-κB pathway has been observed in various preclinical models of inflammatory conditions. For instance, in models of ocular inflammation, topical application of 4-PBA was found to prevent the transcription and translation of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) and poly(I:C). nih.govnih.govresearchgate.net Similarly, in a mouse model of collagen-induced arthritis, 4-PBA attenuated the severity of the disease by inhibiting the activation of NF-κB in synovial fibroblasts. nih.gov The anti-inflammatory effects of 4-PBA, mediated through NF-κB inhibition, have also been demonstrated in lung injury and inflammatory bowel disease models. frontiersin.orgmdpi.com

The structural similarity of 4-(4-tert-butylphenyl)butanoic acid to 4-PBA, particularly the shared phenylbutanoic acid core, suggests that it may also possess the ability to modulate the NF-κB signaling pathway. The presence of the bulky tert-butyl group on the phenyl ring could potentially influence its potency and selectivity, a hypothesis that warrants further investigation.

Applications in Drug Discovery and Peptide Chemistry

The chemical structure of 4-(4-tert-butylphenyl)butanoic acid and the biological activities of its analogues have positioned it as a compound of interest in drug discovery and peptide chemistry.

Use as a Building Block in Peptide Synthesis and Therapeutics Development

In solid-phase peptide synthesis (SPPS), a common strategy for creating therapeutic peptides, the incorporation of non-standard amino acids and other organic molecules is a routine method for modifying peptide properties. peptide.comlsu.edu The tert-butyl group is a frequently used protecting group in Fmoc/tBu SPPS, valued for its stability and specific cleavage conditions. nih.govcsic.es The inherent hydrophobicity of the 4-tert-butylphenyl group makes 4-(4-tert-butylphenyl)butanoic acid an attractive candidate for introducing a bulky, non-polar tail to a peptide. nih.govgenscript.com

The introduction of such hydrophobic moieties can be advantageous for several reasons:

Enhanced Membrane Interaction: The hydrophobic tail can facilitate the peptide's interaction with and potential translocation across cell membranes, which is a significant hurdle in the delivery of peptide therapeutics. mdpi.comnih.gov

Modulation of Solubility and Aggregation: While high hydrophobicity can sometimes lead to aggregation challenges during synthesis, controlled incorporation can improve the pharmacokinetic profile of a peptide by influencing its solubility and binding to plasma proteins. genscript.comgenscript.com

Structural Scaffolding: The rigid phenyl group can act as a structural scaffold, potentially inducing or stabilizing specific peptide conformations, which can be crucial for receptor binding and biological activity.

The synthesis of peptides often involves a cyclical process of deprotection and coupling of amino acid building blocks. peptide.com 4-(4-tert-butylphenyl)butanoic acid could be coupled to the N-terminus of a resin-bound peptide using standard coupling reagents like DIC/Oxyma or HATU. researchgate.net

| Potential Application in Peptide Synthesis | Rationale |

| Introduction of a Hydrophobic Tail | The 4-tert-butylphenyl group provides a significant non-polar moiety. |

| Improving Cell Penetration | Hydrophobicity can enhance interaction with lipid bilayers. |

| Modulating Pharmacokinetics | Can influence plasma protein binding and solubility. |

| Creating Peptidomimetics | Can serve as a non-amino acid structural element. |

Potential as a Drug Candidate for Neurological and Metabolic Disorders

The therapeutic potential of 4-(4-tert-butylphenyl)butanoic acid is strongly suggested by the extensive research on its close analogue, 4-phenylbutyric acid (4-PBA). 4-PBA is an FDA-approved drug for the treatment of urea (B33335) cycle disorders and has shown promise in a range of other conditions, particularly neurological and metabolic disorders. nih.govresearchgate.net

Neurological Disorders: 4-PBA's primary mechanism of action in many neurological disease models is its function as a chemical chaperone, which helps to alleviate endoplasmic reticulum (ER) stress by preventing the aggregation of misfolded proteins. nih.govresearchgate.net This is a common pathological feature in many neurodegenerative diseases.

Parkinson's Disease: In a rat model of Parkinson's disease, 4-PBA demonstrated neuroprotective effects by mitigating motor impairment and dopaminergic neuronal death. nih.gov

Lysosomal Storage Disorders: In a mouse model of Sandhoff and Tay-Sachs diseases, 4-PBA treatment improved motor function, extended lifespan, and increased the number of healthy motor neurons by mitigating ER stress-induced neurodegeneration. medindia.netnih.gov

Epilepsy and Developmental Encephalopathy: A pilot clinical trial is underway to evaluate the efficacy of a 4-PBA prodrug (glycerol phenylbutyrate) in children with STXBP1 and SLC6A1 mutations, which cause developmental delay and epilepsy. stxbp1disorders.orgaesnet.org Preclinical studies have shown that 4-PBA can restore the function of the GAT-1 protein, which is affected in some of these disorders, and reduce seizure activity in mouse models. oup.com

Metabolic Disorders: 4-PBA has also been investigated for its beneficial effects on metabolic homeostasis.

Type 2 Diabetes: In a mouse model of type 2 diabetes and obesity, oral administration of 4-PBA reduced severe hyperglycemia and islet amyloid deposition. scimarina.com

Hepatic Steatosis: 4-PBA has been shown to prevent hepatic lipid accumulation in a mouse model of CCl4-induced acute hepatic dyslipidemia by inhibiting ER stress. nih.gov

Gut Dysbiosis: In a mouse model of simulated microgravity, which induces gut microbial changes, treatment with 4-PBA helped to restore the ratio of Firmicutes to Bacteroidetes and increase the abundance of beneficial microbes like Akkermansia and Lactobacillus. mdpi.com

Given that 4-(4-tert-butylphenyl)butanoic acid shares the same phenylbutanoic acid pharmacophore, it is plausible that it could exhibit similar chaperone and signaling-modulatory activities. The addition of the tert-butyl group increases its lipophilicity, which could alter its distribution, cell permeability, and potency, making it a compelling candidate for further investigation in these disease areas.

| Disorder | Observed Effect of 4-PBA (Analogue) | Potential Mechanism |

| Neurological | ||

| Parkinson's Disease | Neuroprotection, improved motor function nih.gov | Mitigation of mitochondrial dysfunction and oxidative stress nih.gov |

| Sandhoff/Tay-Sachs | Improved motor function, extended lifespan medindia.netnih.gov | Reduction of ER stress and neuronal apoptosis nih.gov |

| STXBP1/SLC6A1 Encephalopathy | Reduced seizure burden in pilot trial aesnet.org | Restoration of mutant protein function oup.com |

| Metabolic | ||

| Type 2 Diabetes | Reduced hyperglycemia and islet amyloid scimarina.com | Chemical chaperone activity |

| Hepatic Dyslipidemia | Prevention of hepatic lipid accumulation nih.gov | Inhibition of ER stress nih.gov |

| Gut Dysbiosis | Restoration of microbial balance mdpi.com | Inhibition of ER stress mdpi.com |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Preclinical Models

While specific preclinical PK and PD data for 4-(4-tert-butylphenyl)butanoic acid are not available, studies on its analogue, 4-PBA, provide a basis for predicting its behavior. Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics relates to the drug's effects on the body. frontiersin.org

Pharmacokinetics of 4-PBA: Preclinical and clinical studies have characterized the pharmacokinetic profile of 4-PBA.

Absorption and Distribution: Following oral administration, 4-PBA is absorbed and distributed. However, PET imaging studies in non-human primates using radiolabeled 4-PBA have shown that its brain uptake is very low. nih.gov This suggests that high doses may be required to achieve therapeutic concentrations in the central nervous system. nih.gov

Metabolism: Upon absorption, 4-PBA is converted to phenylacetic acid (PAA), which is its active moiety for the treatment of urea cycle disorders. PAA is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is excreted in the urine. fda.gov

Excretion: The majority of 4-PBA and its metabolites are excreted via the kidneys and accumulate in the bladder. nih.gov

A study in healthy human subjects comparing the prodrug glycerol (B35011) phenylbutyrate (Ravicti) to sodium phenylbutyrate (Buphenyl) provided the following pharmacokinetic parameters for PBA:

| Pharmacokinetic Parameter | Value (for PBA after a single dose of Ravicti) |

| Tmax (Time to peak concentration) | 1 hour fda.gov |

| Terminal half-life | 1.9 hours fda.gov |

Pharmacodynamics of 4-PBA: The pharmacodynamic effects of 4-PBA are linked to its ability to modulate ER stress and inhibit inflammatory signaling. A mechanism-based PK/PD study in a mouse model of CCl4-induced hepatic dyslipidemia identified GRP78 and CHOP (ER stress markers), as well as plasma apolipoprotein B and triglyceride levels, as relevant biomarkers for the pharmacodynamic activity of 4-PBA. nih.gov This study demonstrated a clear correlation between the administration of 4-PBA, the reduction of these ER stress markers, and the prevention of hepatic lipid accumulation. nih.gov

The pharmacokinetic and pharmacodynamic profile of 4-(4-tert-butylphenyl)butanoic acid would be expected to differ from 4-PBA due to the presence of the tert-butyl group. This bulky, lipophilic group would likely:

Increase its plasma protein binding.

Alter its volume of distribution.

Potentially change its metabolic pathway, as the para-position is blocked.

Influence its ability to cross the blood-brain barrier.

These anticipated differences highlight the necessity for dedicated preclinical PK/PD studies on 4-(4-tert-butylphenyl)butanoic acid to determine its therapeutic potential and dosing characteristics accurately.

Environmental Research and Bioremediation of 4 4 Tert Butylphenyl Butanoic Acid

Occurrence and Environmental Significance in Complex Matrices (e.g., Oil Sands Process-Affected Water)

4-(4-tert-butylphenyl)butanoic acid is a member of the naphthenic acids (NAs), a complex group of carboxylic acids that are significant organic contaminants in the environment, particularly in waters affected by industrial processes. These compounds are notably present in oil sands process-affected water (OSPW), which is generated in large volumes during the extraction of bitumen from oil sands. The presence of naphthenic acids, including aromatic forms like 4-(4-tert-butylphenyl)butanoic acid, in these tailings ponds is a result of both natural occurrence in the oil sands and the extraction processes themselves.

The table below summarizes key aspects of the occurrence and significance of compounds like 4-(4-tert-butylphenyl)butanoic acid in OSPW.

| Feature | Description |

| Primary Source | Oil sands process-affected water (OSPW) from bitumen extraction. |

| Chemical Class | Aromatic naphthenic acid. |

| Environmental Concern | Toxicity to aquatic organisms and persistence in the environment. nih.gov |

| Associated Matrices | Tailings ponds, which contain a complex mixture of water, residual bitumen, sands, and clays. researchgate.net |

| Key Challenge | The complex and variable composition of OSPW makes monitoring and remediation difficult. nih.gov |

Microbial Biodegradation Pathways and Mechanisms

The microbial breakdown of 4-(4-tert-butylphenyl)butanoic acid is a key area of research for the bioremediation of contaminated environments. The structure of the molecule, particularly the branched alkyl side chain, significantly influences its susceptibility to microbial attack.

During the biodegradation of 4-(4-tert-butylphenyl)butanoic acid, a key intermediate metabolite has been identified as butylphenylethanoic acid. nih.gov This metabolite is formed through the shortening of the butanoic acid side chain by two carbon atoms. The identification of such metabolites is crucial for elucidating the degradation pathway and understanding the stepwise breakdown of the parent compound by microorganisms.

The branching of the alkyl side chain has a pronounced effect on the rate of biodegradation. Studies comparing isomers of butylphenylbutanoic acid have shown that increased branching of the alkyl group leads to decreased rates of biotransformation. nih.gov Specifically, 4-(4-tert-butylphenyl)butanoic acid, with its highly branched tert-butyl group, is more resistant to degradation compared to its less branched isomers like (4'-n-butylphenyl)-4-butanoic acid. nih.gov This recalcitrance is a significant factor in the persistence of such compounds in the environment. For instance, one study found that while the n-butyl isomer was completely metabolized within 49 days, the tert-butyl isomer was only transformed to its butylphenylethanoic acid counterpart. nih.gov

The following table illustrates the impact of side chain branching on the biotransformation of similar naphthenic acids over a 30-day period.

| Compound (Butylcyclohexylbutanoic acids) | Degree of Branching | Transformation Rate (%) |

| n-BCHBA | Non-branched | >97 |

| iso-BCHBA | Moderately branched | ~77 |

| sec-BCHBA | Moderately branched | ~47 |

| tert-BCHBA | Highly branched | 2.5 |

Data adapted from a study on butylcyclohexylbutanoic acids, which serve as surrogates for understanding the biodegradation of branched naphthenic acids. nih.govacs.org

Specific microbial communities have been identified as key players in the degradation of aromatic alkanoic acids. Genera such as Pseudomonas, Burkholderia, and Sphingomonas have shown a notable increase in abundance during the biodegradation of these compounds. nih.gov For example, in soil enrichment studies, Burkholderia was found in high abundance in the presence of the tert-butyl isomer of butylphenylbutanoic acid. nih.gov Pseudomonas species are well-known for their ability to degrade a wide range of organic compounds, including hydrocarbons and aromatic acids. mdpi.comnih.govfrontiersin.orgmdpi.com Sphingomonas species have also been identified in environments contaminated with aromatic compounds and have been shown to degrade alkylphenols. nih.govsemanticscholar.org The presence and activity of these microbial communities are essential for the natural attenuation and engineered bioremediation of sites contaminated with 4-(4-tert-butylphenyl)butanoic acid and related compounds.

The primary mechanism for the degradation of the carboxyl side chain of 4-(4-tert-butylphenyl)butanoic acid is beta-oxidation. nih.gov This is a common metabolic process where fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.orgbu.edunih.govabcam.com In the context of 4-(4-tert-butylphenyl)butanoic acid, beta-oxidation results in the stepwise shortening of the butanoic acid side chain, leading to the formation of metabolites like butylphenylethanoic acid. nih.gov This pathway involves a series of enzymatic reactions that cleave two-carbon units from the carboxylic acid chain. The efficiency of beta-oxidation can be hindered by the branching of the alkyl side chain, as seen with the tert-butyl group, which contributes to the compound's persistence. nih.govacs.org

Ecotoxicological Assessment of 4-(4-tert-butylphenyl)butanoic Acid and its Transformation Products

The ecotoxicological assessment of 4-(4-tert-butylphenyl)butanoic acid and its transformation products is critical for understanding their environmental impact. Naphthenic acids, as a class, are recognized as major contributors to the toxicity of OSPW. nih.gov While the parent compound exhibits toxicity, its degradation metabolites can also have environmental effects.

Studies have shown that the transformation of 4-(4-tert-butylphenyl)butanoic acid to its corresponding butylphenylethanoic acid metabolite can lead to a reduction in toxicity. For instance, the Microtox assay, which measures the effect of a substance on the light output of the bacterium Vibrio fischeri, has indicated that the butylphenylethanoic acid metabolites are generally less toxic than the parent butylphenylbutanoic acids. nih.gov This suggests that biodegradation can be an effective detoxification process. However, the persistence of both the parent compound and its metabolites in the environment remains a concern, as chronic exposure can still pose risks to aquatic ecosystems.

Development of Bioremediation Strategies for Environmental Contaminants

The increasing concern over the environmental persistence and potential toxicity of alkylphenolic compounds, including 4-(4-tert-butylphenyl)butanoic acid, has spurred research into effective remediation technologies. Bioremediation, which utilizes microorganisms to degrade or transform hazardous substances into less harmful forms, has emerged as a promising and environmentally sustainable approach. The development of bioremediation strategies for 4-(4-tert-butylphenyl)butanoic acid and related compounds focuses on identifying and harnessing the metabolic capabilities of specific microbial communities and understanding the biochemical pathways involved in their degradation.

Research into the microbial degradation of aromatic alkanoic acids has revealed that the structural characteristics of these compounds, particularly the branching of the alkyl side chain, significantly influence their susceptibility to biodegradation. nih.gov Studies have demonstrated that the biodegradation of the butanoic acid side chain of butylphenyl-butanoic acid isomers proceeds through the β-oxidation pathway, a common metabolic process for breaking down fatty acids. nih.govnih.gov

A key study investigating the biodegradation of four isomers of (4'-butylphenyl)-4-butanoic acid (BPBA) in soil enrichments found that the degree of branching on the butyl group had a considerable impact on the extent of degradation. The least branched isomer, (4'-n-butylphenyl)-4-butanoic acid (n-BPBA), was completely metabolized within 49 days. In contrast, the more branched isomers, including (4'-tert-butylphenyl)-4-butanoic acid (tert-BPBA), were only partially transformed to their corresponding (butylphenyl)ethanoic acid (BPEA) metabolites within the same timeframe. nih.govnih.gov This suggests that the steric hindrance posed by the tertiary butyl group makes the compound more recalcitrant to microbial degradation compared to its linear counterpart.

Microbial community analysis of the enrichment cultures revealed the prominence of several bacterial genera known for their degradative capabilities. These included Pseudomonas, Burkholderia, and Sphingomonas, indicating their potential role in the transformation of these aromatic alkanoic acids. nih.govnih.gov

Further detailed investigation into the biodegradation of tert-BPBA was conducted using an isolated bacterial strain, Mycobacterium aurum IS2.3. This strain was found to be capable of degrading 77.8% of the provided tert-BPBA over a 49-day period. researchgate.net The metabolic pathway elucidated in this study was more complex than simple β-oxidation of the alkanoic acid chain. Metabolite analysis identified the formation of (4'-carboxy-t-butylphenyl)-4-butanoic acid and (4'-carboxy-t-butylphenyl)ethanoic acid. This finding suggests a dual-pathway mechanism involving not only the β-oxidation of the butanoic acid side chain but also the ω-oxidation of the tert-butyl group itself. researchgate.netinrs.ca This initial oxidation of the recalcitrant tert-butyl group is a critical step in the complete mineralization of the compound.

The following table summarizes the findings from a comparative study on the biodegradation of different BPBA isomers, highlighting the impact of alkyl chain branching on degradation efficiency.

| Compound | Initial Concentration (mg/L) | Transformation after 14 days | Metabolite Detected |

| (4'-n-butylphenyl)-4-butanoic acid (n-BPBA) | 50 | Completely transformed | (4'-n-butylphenyl)ethanoic acid |

| (4'-iso-butylphenyl)-4-butanoic acid (iso-BPBA) | 50 | Partially transformed | (4'-iso-butylphenyl)ethanoic acid |

| (4'-sec-butylphenyl)-4-butanoic acid (sec-BPBA) | 50 | Partially transformed | (4'-sec-butylphenyl)ethanoic acid |

| (4'-tert-butylphenyl)-4-butanoic acid (tert-BPBA) | 50 | Partially transformed | (4'-tert-butylphenyl)ethanoic acid |

| Data sourced from a study on the microbial biodegradation of aromatic alkanoic naphthenic acids. nih.gov |

These research findings underscore the importance of understanding the specific microbial strains and enzymatic pathways involved in the degradation of complex environmental contaminants like 4-(4-tert-butylphenyl)butanoic acid. The identification of bacteria such as Mycobacterium aurum with the ability to attack the recalcitrant tert-butyl group opens up avenues for developing targeted bioremediation strategies. researchgate.net Future research in this area may focus on optimizing conditions for the growth and activity of these specialized microorganisms, potentially through bioaugmentation or biostimulation approaches in contaminated environments. The elucidation of the enzymatic machinery responsible for ω-oxidation could also pave the way for the development of enzymatic remediation technologies.

Materials Science and Industrial Applications of 4 4 Tert Butylphenyl Butanoic Acid

Role in the Synthesis of Advanced Materials

The incorporation of specific molecular moieties into polymers is a fundamental strategy for creating materials with tailored properties. While 4-(4-tert-butylphenyl)butanoic acid is not a common commodity polymer building block, its distinct structural characteristics present potential for synthesizing advanced polymers and functional materials.

The mechanical properties of polymers, such as strength, stiffness, and flexibility, are intrinsically linked to their molecular structure, including monomer composition, molecular weight, and crystallinity. Although polymers synthesized directly from 4-(4-tert-butylphenyl)butanoic acid are not widely documented in literature, the influence of its structural components can be inferred from related systems.

The bulky tert-butyl group is a key feature. In polymer science, related compounds like 4-tert-butylphenol (B1678320) are used as chain stoppers or end-cappers to control molecular weight during the production of materials like polycarbonates and epoxy resins. wikipedia.org By limiting the length of polymer chains, it is possible to fine-tune properties such as viscosity and mechanical strength. wikipedia.org

Furthermore, the integration of monomers with bulky side groups is a known method to alter the packing of polymer chains, which affects crystallinity and, consequently, mechanical behavior. nih.gov For instance, studies on polyhydroxyalkanoate (PHA) copolymers show that incorporating monomers like 4-hydroxybutyrate (4HB) enhances the elongation at break, making the material more flexible. nih.gov The structure of 4-(4-tert-butylphenyl)butanoic acid, with its significant side group, suggests that its inclusion in a polyester (B1180765) or polyamide backbone could disrupt chain packing, potentially leading to polymers with lower crystallinity and increased flexibility.

The 4-tert-butylphenyl moiety is a recurring structural motif in a variety of organic functional materials known for their specific electronic and optical properties. While 4-(4-tert-butylphenyl)butanoic acid itself is not directly cited as an electron transport layer (ETL) material, its derivatives and related compounds are integral to this field. The carboxylic acid group offers a reactive handle for synthesizing more complex molecules for these applications.

Several compounds containing the 4-tert-butylphenyl group have been successfully used in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs) and solar cells. These examples underscore the utility of this chemical group in designing materials with desired charge-transport capabilities. For example, 4-tert-Butylpyridine (tBP) acts as a morphological controller for the hole transport layer (HTL) in perovskite solar cells, improving the layer's uniformity. nih.gov Other derivatives are used directly as electron transporters. researchgate.net The presence of the bulky, solution-processable tert-butyl group is often advantageous in these applications.

Below is a table of functional materials that incorporate the 4-tert-butylphenyl group, highlighting its importance in this area.

Table 1: Functional Materials Incorporating the 4-tert-butylphenyl Moiety

| Compound Name | Acronym | Function | Application Context | Source(s) |

|---|---|---|---|---|

| 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole | PBD | Electron Transporter | Organic Light Emitting Diodes (OLEDs) | researchgate.net |

| 4-tert-Butylpyridine | tBP | Hole Transport Layer (HTL) Morphology Controller | Perovskite Solar Cells | nih.gov |

Catalytic Applications in Chemical Processes

In the realm of catalysis, 4-(4-tert-butylphenyl)butanoic acid is not typically employed as a direct catalyst. Instead, its value lies in its use as a synthetic precursor for creating complex ligands that enhance the performance of metal-based catalysts. The compound's structure can be modified to produce ligands with specific steric and electronic properties.

A notable application is in the development of amphiphilic phosphine (B1218219) ligands for aqueous biphasic catalysis. researchgate.net This process is an environmentally conscious method for reactions like hydroformylation, where the catalyst resides in a water phase and the organic products form a separate phase, simplifying catalyst recovery and recycling. For this to be efficient with substrates that have low water solubility (like higher olefins), the catalyst's ligand must have surface-active properties. researchgate.net